Rupesin E

Glioblastoma Cancer Stem Cells Selective Cytotoxicity

Rupesin E is a naturally occurring iridoid first isolated from the roots of Patrinia rupestris. It has also been obtained from Valeriana jatamansi, a plant used in traditional medicine.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
Cat. No. B12299508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupesin E
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O
InChIInChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3
InChIKeyOUZYCPHXWZYMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Rupesin E Procurement Guide: Iridoid Natural Product with Dual Antibacterial and Glioma Stem Cell-Selective Cytotoxicity


Rupesin E is a naturally occurring iridoid first isolated from the roots of Patrinia rupestris [1]. It has also been obtained from Valeriana jatamansi, a plant used in traditional medicine [2]. The compound is characterized by the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol . Rupesin E demonstrates significant antibacterial activity, particularly against Escherichia coli [1], and exhibits selective cytotoxicity against glioma stem cells (GSCs) [2], positioning it as a valuable research tool in antimicrobial and oncology studies.

Why Generic Iridoid Substitution Fails: Evidence for Rupesin E's Unique Bioactivity Profile


Iridoids are a structurally diverse class of monoterpenoids, and even subtle variations in oxidation patterns, stereochemistry, or esterification can drastically alter biological activity and target selectivity [1]. Within the rupesin series alone, antibacterial and cytotoxic activities are not uniformly distributed. For instance, while Rupesin E shows significant anti-E. coli activity, its close structural analog Rupesin B lacks this specific antibacterial profile but demonstrates cytotoxicity against a panel of cancer cell lines (A549, PC-3M, HCT-8, Bel 7402) [2]. Furthermore, Rupesin E exhibits a unique selectivity for glioma stem cells (GSCs) over normal human astrocytes [3], a property that is not shared by the majority of iridoids and is critical for specific oncology research applications. Therefore, substituting Rupesin E with a structurally related iridoid without empirical validation would compromise experimental reproducibility and could lead to erroneous biological conclusions.

Quantitative Differentiation: Rupesin E vs. Structural Analogs and Other GSC-Selective Agents


Selective Cytotoxicity Against Glioma Stem Cells vs. Normal Astrocytes

Rupesin E demonstrates a strong, selective antiproliferative effect against glioma stem cells (GSCs) compared to normal human astrocytes (HACs). In an MTS assay, Rupesin E inhibited GSC proliferation with IC50 values of 7.13±1.41, 13.51±1.46, and 4.44±0.22 µg/mL for GSC-3#, GSC-12#, and GSC-18# cells, respectively [1]. In contrast, the effect on normal HAC cells was significantly weaker, with no IC50 value reachable within the tested concentration range, indicating a strong selectivity index [1]. This is further supported by a screening experiment where proliferation inhibition was stronger in GSCs than in HACs after 72 hours [2].

Glioblastoma Cancer Stem Cells Selective Cytotoxicity Natural Products

Antibacterial Activity Against Escherichia coli: Class-Level Potency

Rupesin E exhibits significant antibacterial activity against Escherichia coli, as established in the original isolation study from Patrinia rupestris [1]. While the study did not report MIC values, it categorized the activity as 'significant' in a cup-plate assay, placing it in a group of active iridoids (including rupesin A, B, and others) that showed measurable inhibition zones against E. coli [1]. For comparison, other iridoids like those from Caiophora coronata have shown MICs ranging from 2-16 µg/mL against various bacterial strains, providing a class-level benchmark [2].

Antibacterial Escherichia coli Iridoid Natural Product

Distinct Cytotoxicity Profile Compared to Rupesin B

A cross-study comparison reveals a stark divergence in cytotoxicity profiles between structurally similar rupesins. Rupesin E selectively inhibits glioma stem cells (GSCs) with IC50 values in the low µg/mL range [1], whereas Rupesin B, a close analog, exhibits moderate cytotoxicity against a panel of non-GSC cancer cell lines (A549 lung adenocarcinoma, PC-3M metastatic prostate cancer, HCT-8 colon cancer, and Bel 7402 hepatoma) with IC50 values ranging from 0.89 to 9.76 µM [2]. This difference in cellular targets and potency metrics (µg/mL vs. µM) underscores the critical role of specific structural features (likely the ester side chain) in dictating biological activity.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship Iridoids

Comparative Potency Against Glioma Stem Cells: Rupesin E vs. Other Natural Product Leads

Rupesin E's potency against GSCs (IC50 = 4.44-13.51 µg/mL) [1] is comparable to other natural product leads identified in similar screens. For instance, novel aporphine alkaloids from Thalictrum foetidum were reported to have selective cytotoxicity against GSC-3# and GSC-18# cells with IC50 values ranging from 2.36 to 5.37 µg/mL [2]. This places Rupesin E within a competitive potency range for GSC-targeting natural compounds, highlighting its potential as a valuable tool compound or lead scaffold for further optimization.

Glioma Stem Cells Natural Products IC50 Comparison Drug Discovery

Chemical Identity and Purity Specifications for Reproducible Research

For reproducible research, the chemical identity and purity of Rupesin E must be verified. The compound is defined by CAS number 924901-58-6, molecular formula C15H22O5, and a molecular weight of 282.33 g/mol . Vendor specifications typically guarantee a purity of ≥98% . This high level of purity is essential for in vitro and in vivo studies where impurities could confound results. The IUPAC name (1S,3R,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-4-methyleneoctahydro-3,7-epoxycyclopenta[c]pyran-1-yl 3-methylbutanoate further defines the stereochemistry, which is critical for its biological activity .

Quality Control Analytical Standard Purity Reproducibility

High-Value Research Applications for Rupesin E Based on Quantitative Evidence


Glioblastoma and Cancer Stem Cell Research

Rupesin E is uniquely suited for in vitro studies investigating selective targeting of glioma stem cells (GSCs). Its demonstrated selective cytotoxicity against GSC-3#, GSC-12#, and GSC-18# cells, with IC50 values as low as 4.44 µg/mL, and its weaker effect on normal human astrocytes, make it a valuable tool for dissecting GSC-specific signaling pathways, evaluating mechanisms of apoptosis induction, and assessing effects on colony formation [1]. Researchers can use Rupesin E as a positive control or lead scaffold in screens aimed at discovering novel anti-glioblastoma agents.

Antibacterial Screening and Mechanistic Studies

Given its significant antibacterial activity against Escherichia coli [1], Rupesin E is a candidate for inclusion in antimicrobial susceptibility testing panels and for mechanistic studies exploring the antibacterial mode of action of iridoids. While exact MIC values need further determination, the established class-level activity provides a strong rationale for its use in phenotypic screening and target identification efforts against Gram-negative bacteria.

Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

The distinct bioactivity profiles of Rupesin E (GSC-selective cytotoxicity) and its close analog Rupesin B (broad carcinoma cell line cytotoxicity) [2] present a compelling case for comparative SAR studies. Researchers can use Rupesin E as a reference compound to investigate how specific structural modifications (e.g., ester side chain variations) dictate cellular target selectivity and potency. This can inform the semi-synthesis or total synthesis of novel iridoid derivatives with enhanced therapeutic potential.

Analytical Reference Standard for Quality Control of Valeriana jatamansi Extracts

As a known constituent of Valeriana jatamansi, a plant used in traditional medicine, Rupesin E (CAS 924901-58-6, purity ≥98%) can serve as a high-purity analytical reference standard. It is suitable for use in HPLC, LC-MS, or NMR-based quality control methods to identify and quantify Rupesin E in botanical raw materials, extracts, or finished products, ensuring batch-to-batch consistency.

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